molecular formula C19H24N2O4S B7701359 N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B7701359
M. Wt: 376.5 g/mol
InChI Key: ZTJTXCIPWGMSSB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes both methoxy and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyaniline with propionic acid to form N-(4-methoxyphenyl)propanamide . This intermediate is then reacted with 4-(propylsulfamoyl)phenyl chloride under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to its combination of methoxy and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-14-20-26(23,24)18-11-4-15(5-12-18)6-13-19(22)21-16-7-9-17(25-2)10-8-16/h4-5,7-12,20H,3,6,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJTXCIPWGMSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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